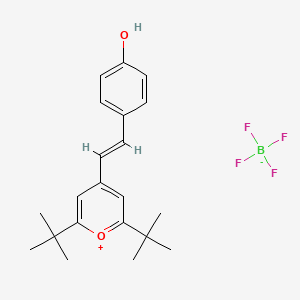

(E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of stilbene, which is a type of organic compound with a structure based on a 1,2-diphenylethylene core . Stilbenes are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

Stilbene derivatives can be synthesized via a Claisen-Schmidt (cross-aldol) condensation reaction of acetone and benzaldehyde derivatives . The exact synthesis process for this specific compound would likely depend on the specific substituents involved.Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The specific arrangement of the other groups in the molecule would depend on the exact synthesis process.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Stilbene derivatives are known to undergo a variety of reactions, including oxidation and reduction reactions, as well as various types of addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyran ring and the specific substituents attached to it. Stilbene derivatives are generally characterized by their strong absorbance in the UV-visible region of the spectrum .Scientific Research Applications

Analytical Methods for Antioxidant Activity Assessment

The compound (E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate, due to its potential antioxidant properties, may be studied through various analytical methods that determine antioxidant activity. Critical analytical techniques include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), and Total Oxyradical Scavenging Capacity (TOSC) tests. These methods are pivotal in understanding the efficacy of antioxidants in neutralizing free radicals, hence indicating the potential application of the subject compound in food engineering, medicine, and pharmacy. The determination of antioxidant capacity of complex samples can be enhanced through complementary methods based on electrochemical (bio)sensors, allowing for a more comprehensive understanding of the kinetics and mechanisms involving antioxidants (Munteanu & Apetrei, 2021).

Polymer Synthesis and Application

In polymer science, the structural properties of styrene-based polymers, such as polystyrene resins, acrylonitrile-butadiene-styrene resins, and styrene-acrylonitrile resins, underline the significance of related compounds in the production of plastics and resins. Styrene, a key monomer in these polymers, shares reactivity similarities with potentially related compounds like this compound, suggesting possible applications in developing novel polymer materials with enhanced properties. Research into the toxicology and metabolic pathways of styrene highlights the importance of understanding the environmental and health impacts of such compounds, guiding safer applications in materials science (Bond Ja, 1989).

Environmental Implications and Degradation

Research into the environmental presence, degradation pathways, and potential toxicological impacts of synthetic organic compounds, including those structurally related to this compound, is crucial. Studies on compounds like polyfluoroalkyl chemicals highlight the necessity of understanding the environmental fate, biodegradability, and toxicological profiles of synthetic chemicals. These insights contribute to the development of compounds with lower environmental impact, guiding regulations and the design of safer chemicals for various applications (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

Similar compounds such as resveratrol, a type of natural phenol or polyphenol, have been shown to interact with proteins called estrogen receptors . These receptors play a crucial role in modulating the inflammatory response .

Mode of Action

It’s worth noting that similar compounds like resveratrol act as pathway-selective estrogen receptor-α (erα) ligands to modulate the inflammatory response .

Biochemical Pathways

Compounds like resveratrol, which have similar structures, have been shown to modulate the inflammatory response via an estrogen receptor-signal integration network . They can suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

Result of Action

Similar compounds like resveratrol have been shown to modulate the inflammatory response . They suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

Safety and Hazards

Future Directions

Stilbene derivatives are a topic of ongoing research due to their diverse range of biological activities. Future research may focus on developing new synthesis methods for these compounds, exploring their potential applications in medicine and other fields, and investigating their mechanisms of action .

Properties

IUPAC Name |

4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2.BF4/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)5/h7-14H,1-6H3;/q;-1/p+1/b8-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDDCBMHTRBGIY-USRGLUTNSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

![ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2505897.png)

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)